molecular formula C24H20N6O3S B11664156 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11664156
M. Wt: 472.5 g/mol
InChI Key: WXGZABNLXRHJPL-MFKUBSTISA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final condensation with the hydrazide derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the sulfanyl group and the nitrophenyl moiety. Similar compounds include:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N6O3S/c1-17-7-11-20(12-8-17)29-23(19-5-3-2-4-6-19)27-28-24(29)34-16-22(31)26-25-15-18-9-13-21(14-10-18)30(32)33/h2-15H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

WXGZABNLXRHJPL-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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